

Application Notes and Protocols for Intraperitoneal Administration of Q-VD-OPh

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Compound of Interest

Compound Name: Qvd-oph

Cat. No.: B10766077

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Introduction

Q-VD-OPh (Quinolyl-valyl-O-methylaspartyl-[2,6-difluorophenoxy]-methyl ketone) is a potent, irreversible, and cell-permeable pan-caspase inhibitor. It is widely utilized in *in vivo* and *in vitro* research to prevent apoptosis or programmed cell death. By binding to the catalytic site of a broad range of caspases, Q-VD-OPh effectively blocks the proteolytic cascade responsible for the execution phase of apoptosis.^{[1][2]} Its ability to cross the blood-brain barrier and its low toxicity at effective doses make it a valuable tool for studying the role of apoptosis in various disease models.^{[3][4]} These application notes provide detailed protocols for the intraperitoneal (IP) administration of Q-VD-OPh in mice, along with data on its efficacy and diagrams of relevant biological pathways and experimental workflows.

Data Presentation

In Vivo Efficacy of Intraperitoneally Administered Q-VD-OPh

The following table summarizes the quantitative data from studies utilizing Q-VD-OPh administered via intraperitoneal injection in various animal models of disease.

Disease Model	Animal Species	Dosage of Q-VD-OPh	Key Quantitative Findings	Reference
Spinal Cord Injury	Rat	20 mg/kg	<p>- Reduced the mean number of apoptotic cells in the injured spinal cord from 4.47 ± 0.35 to 1.58 ± 0.33 at 24 hours post-injury.</p> <p>- Reduced the mean apoptotic cell count from 4.35 ± 0.47 to 1.25 ± 0.34 at 5 days post-injury.</p>	[4]
Parkinson's Disease (MPTP-induced)	Mouse	10 and 15 mg/kg	<p>- Inhibited caspase-induced apoptosis and dopamine depletion at lower doses of MPTP.</p>	[3]
Perinatal Stroke (Hypoxia-Ischemia)	Mouse	Not specified	<p>- Reduced apoptosis, specifically caspase-3 activation, when administered at 12 and 36 hours post-insult.</p>	[3]

Experimental Protocols

Protocol 1: Preparation of Q-VD-OPh for Intraperitoneal Injection

Materials:

- Q-VD-OPh powder
- Dimethyl sulfoxide (DMSO), sterile, injectable grade
- Sterile saline (0.9% sodium chloride) or Phosphate-Buffered Saline (PBS), pH 7.4
- Sterile microcentrifuge tubes
- Sterile syringes and needles (25-27 gauge)

Procedure:

- Reconstitution of Q-VD-OPh:
 - Aseptically, reconstitute the lyophilized Q-VD-OPh powder in DMSO to create a stock solution. For example, to make a 10 mM stock solution, dissolve 1.0 mg of Q-VD-OPh in 195 μ L of DMSO.[\[5\]](#)
 - Vortex gently until the powder is completely dissolved.
 - The stock solution can be stored in small aliquots at -20°C to avoid multiple freeze-thaw cycles.[\[5\]](#)
- Preparation of the Working Solution:
 - On the day of injection, thaw an aliquot of the Q-VD-OPh stock solution.
 - Dilute the stock solution with sterile saline or PBS to the final desired concentration for injection. The final concentration of DMSO in the injected solution should be minimized to avoid toxicity, ideally not exceeding 10% and lower if possible.
 - For example, to prepare a 20 mg/kg dose for a 25 g mouse in a 100 μ L injection volume:

- Required dose = $20 \text{ mg/kg} * 0.025 \text{ kg} = 0.5 \text{ mg}$
- From a 10 mM stock solution (Molecular Weight of Q-VD-OPh is approximately 513.5 g/mol, so $10 \text{ mM} \approx 5.135 \text{ mg/mL}$), the volume of stock needed is: $0.5 \text{ mg} / 5.135 \text{ mg/mL} \approx 97.4 \mu\text{L}$. This volume of DMSO is too high for a 100 μL injection.
- Alternative Preparation for In Vivo Dosing: It is common to administer Q-VD-OPh in 80-100% DMSO. Therefore, a fresh working solution should be prepared to deliver the desired dose in a small volume.
- To achieve a 20 mg/kg dose in a 25 g mouse (0.5 mg), you can dissolve the required amount of Q-VD-OPh in a suitable volume of DMSO for injection (e.g., 25-50 μL). The injection volume should not exceed 10 ml/kg.
- Vortex the working solution gently to ensure it is thoroughly mixed.
- Warm the working solution to room temperature before injection to minimize discomfort to the animal.

Protocol 2: Intraperitoneal Injection Procedure in Mice

Materials:

- Prepared Q-VD-OPh working solution
- Mouse to be injected
- Sterile syringe (e.g., 1 mL) with a 25-27 gauge needle
- 70% ethanol or other suitable disinfectant
- Gauze pads

Procedure:

- Animal Restraint:

- Properly restrain the mouse to expose the abdomen. This can be done by scruffing the loose skin over the neck and shoulders with the non-dominant hand, and securing the tail.
- Injection Site Identification:
 - Turn the restrained mouse to face upwards. The ideal injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, which is located on the left side, and the urinary bladder.
- Injection:
 - Disinfect the injection site with a gauze pad soaked in 70% ethanol.
 - Tilt the mouse's head slightly downwards. This helps to move the abdominal organs away from the injection site.
 - Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.
 - Gently pull back on the plunger to ensure that no fluid (e.g., blood or urine) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.
 - Slowly and steadily inject the entire volume of the Q-VD-OPh solution.
 - Withdraw the needle swiftly and return the mouse to its cage.
- Post-Injection Monitoring:
 - Observe the mouse for any immediate adverse reactions, such as bleeding at the injection site or signs of distress.
 - Monitor the animals regularly according to the approved animal care protocol.

Protocol 3: Preparation of Tissue Lysates for Caspase Activity Assay

Materials:

- Harvested mouse tissue (e.g., brain, liver, spleen)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
- Dounce homogenizer or other suitable tissue homogenizer
- Microcentrifuge tubes
- Refrigerated microcentrifuge

Procedure:**• Tissue Harvesting:**

- Euthanize the mouse according to the approved institutional animal care and use committee (IACUC) protocol.
- Quickly dissect the tissue of interest and place it in ice-cold PBS to wash away any blood.

• Homogenization:

- Weigh the tissue and place it in a pre-chilled Dounce homogenizer.
- Add an appropriate volume of ice-cold lysis buffer (e.g., 1 mL per 100 mg of tissue).
- Homogenize the tissue on ice until no visible tissue clumps remain.

• Lysis and Clarification:

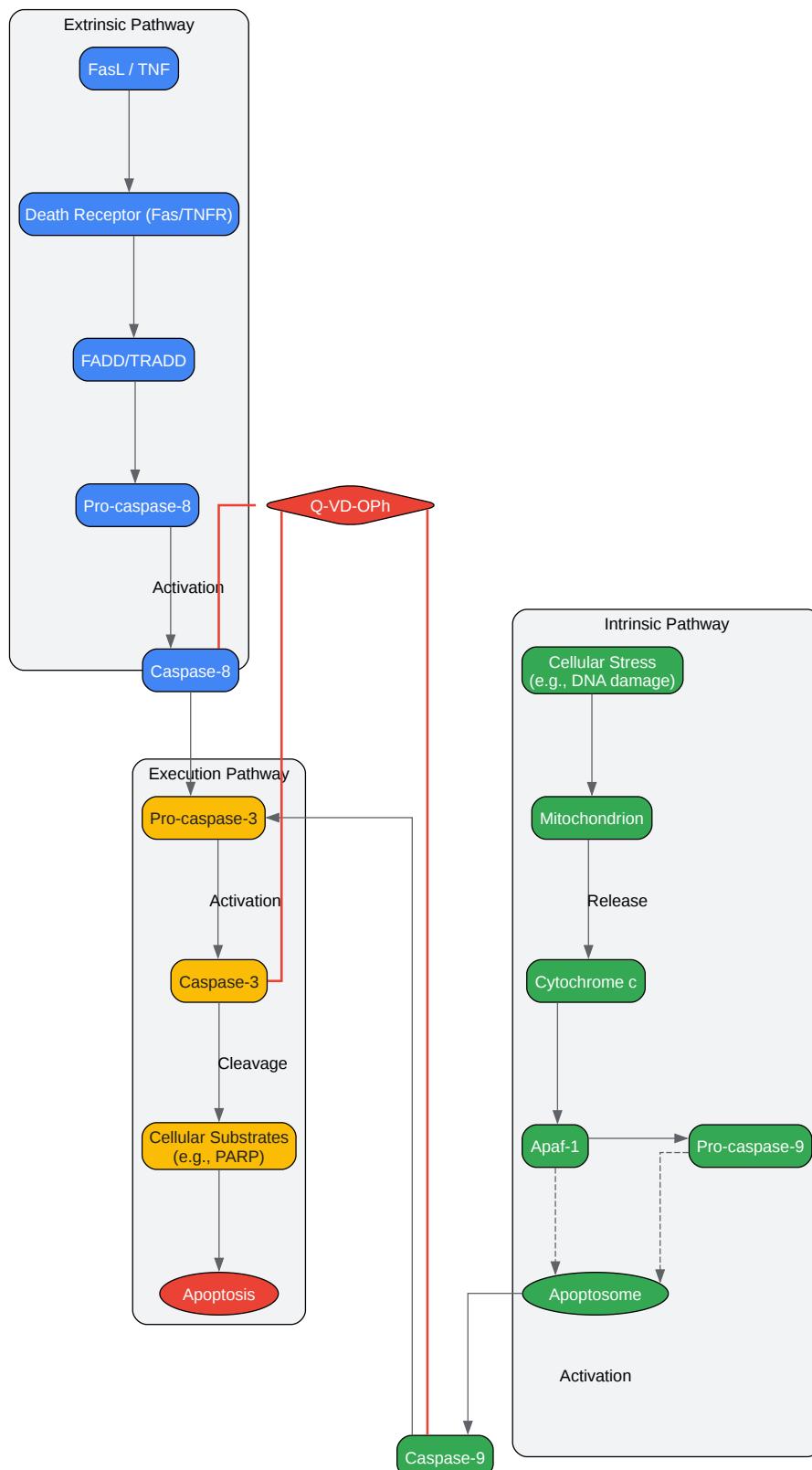
- Transfer the homogenate to a pre-chilled microcentrifuge tube.
- Incubate the homogenate on ice for 15-30 minutes to allow for cell lysis.
- Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C.

• Supernatant Collection:

- Carefully collect the supernatant, which contains the protein lysate, and transfer it to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
- Protein Quantification:
 - Determine the protein concentration of the lysate using a standard protein assay method (e.g., Bradford or BCA assay).
- Storage:
 - The tissue lysate can be used immediately for a caspase activity assay or stored in aliquots at -80°C for future use.

Visualizations

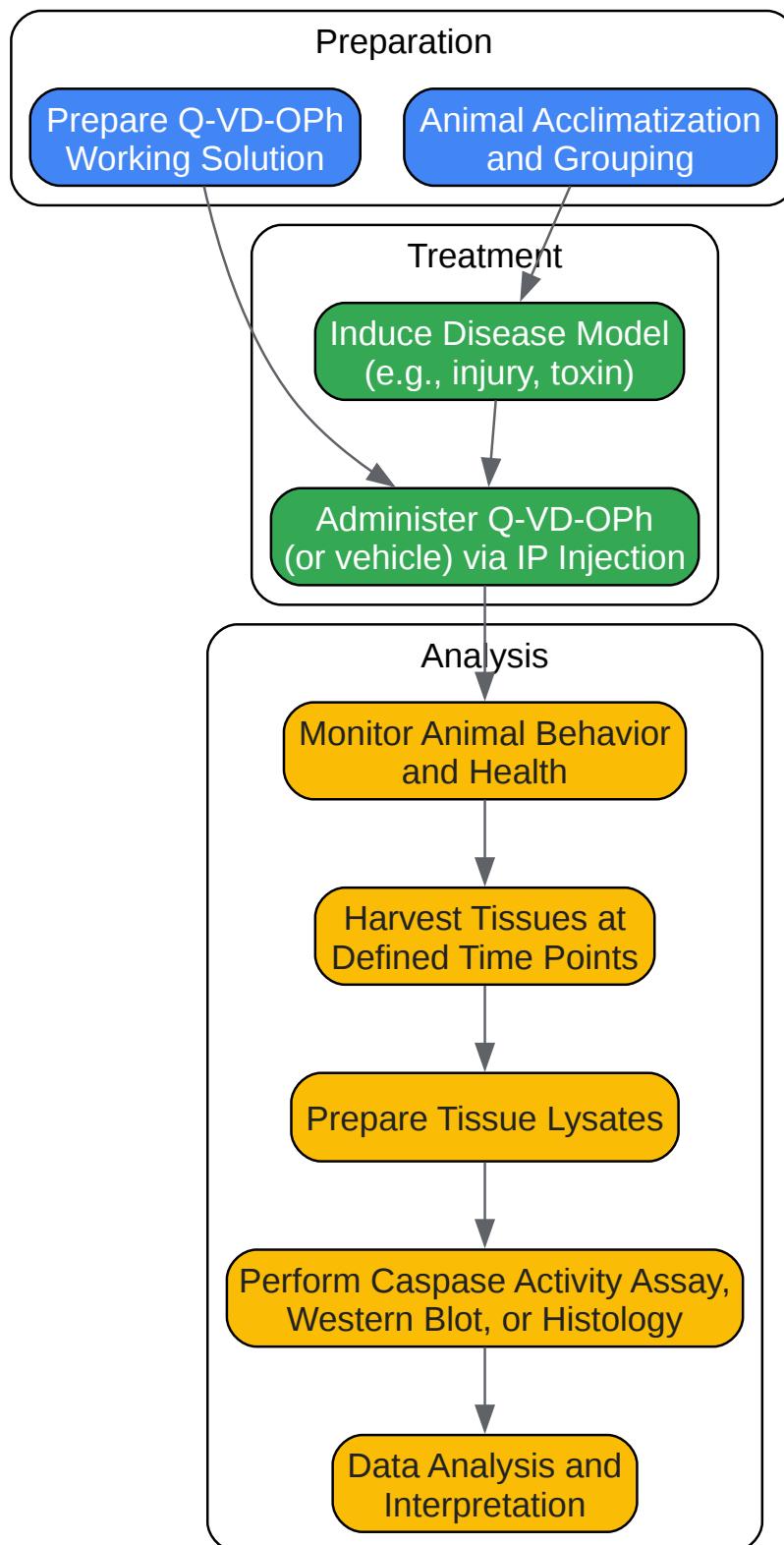
Signaling Pathways



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Caption: Caspase signaling pathways inhibited by Q-VD-OPh.

Experimental Workflow



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Caption: Experimental workflow for in vivo studies with Q-VD-OPh.

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